4-[4-(Octadecylsulfanyl)butanamido]benzoic acid
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Overview
Description
4-[4-(Octadecylsulfanyl)butanamido]benzoic acid is an organic compound that features a long alkyl chain attached to a benzoic acid derivative. This compound is of interest due to its unique structural properties, which combine a hydrophobic alkyl chain with a hydrophilic carboxylic acid group. This dual nature makes it useful in various applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Octadecylsulfanyl)butanamido]benzoic acid typically involves a multi-step process. One common method starts with the preparation of 4-aminobenzoic acid, which is then reacted with 4-(octadecylsulfanyl)butanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Octadecylsulfanyl)butanamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octadecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-[4-(Octadecylsulfanyl)butanamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: The compound can be used in the study of membrane proteins and lipid bilayers.
Industry: It is used in the formulation of cosmetics and personal care products, where it acts as a stabilizer and thickening agent.
Mechanism of Action
The mechanism by which 4-[4-(Octadecylsulfanyl)butanamido]benzoic acid exerts its effects is largely dependent on its amphiphilic nature. The long hydrophobic alkyl chain allows it to interact with lipid membranes, while the hydrophilic carboxylic acid group can form hydrogen bonds with water molecules. This dual interaction facilitates the formation of micelles and other self-assembled structures, which are crucial in its applications as a surfactant and emulsifier.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Hexadecylsulfanyl)butanamido]benzoic acid
- 4-[4-(Dodecylsulfanyl)butanamido]benzoic acid
- 4-[4-(Octylsulfanyl)butanamido]benzoic acid
Uniqueness
Compared to its shorter-chain analogs, 4-[4-(Octadecylsulfanyl)butanamido]benzoic acid has a longer hydrophobic tail, which enhances its ability to interact with lipid membranes and form stable micelles. This makes it particularly useful in applications requiring strong surfactant properties and stable emulsions.
Properties
CAS No. |
192766-27-1 |
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Molecular Formula |
C29H49NO3S |
Molecular Weight |
491.8 g/mol |
IUPAC Name |
4-(4-octadecylsulfanylbutanoylamino)benzoic acid |
InChI |
InChI=1S/C29H49NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-34-25-18-19-28(31)30-27-22-20-26(21-23-27)29(32)33/h20-23H,2-19,24-25H2,1H3,(H,30,31)(H,32,33) |
InChI Key |
UUXRHABSSPBGHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCCCC(=O)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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